molecular formula C10H12N2O2 B1325022 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1015609-43-4

6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1325022
CAS No.: 1015609-43-4
M. Wt: 192.21 g/mol
InChI Key: CMPMAKMKOVYMKM-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core with a dimethoxymethyl substituent at the 6-position

Scientific Research Applications

6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: Its unique properties may be exploited in the development of advanced materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolo[3,2-b]pyridine core. The dimethoxymethyl group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce different hydrogenated forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
  • 8-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol

Uniqueness

6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of the dimethoxymethyl group. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.

Properties

IUPAC Name

6-(dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-10(14-2)7-5-9-8(12-6-7)3-4-11-9/h3-6,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPMAKMKOVYMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=C(C=CN2)N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640154
Record name 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-43-4
Record name 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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